molecular formula C13H17ClF2N2O2 B3249554 Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride CAS No. 1951441-71-6

Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride

Cat. No.: B3249554
CAS No.: 1951441-71-6
M. Wt: 306.73 g/mol
InChI Key: ZWQVCTWOPGTSFJ-UHFFFAOYSA-N
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Description

Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride is a piperidine-derived compound featuring a carbamate functional group and two fluorine atoms at the 4,4-positions of the piperidine ring. This methyl-substituted analog has a molecular formula of C₁₄H₁₉ClF₂N₂O₂, a molecular weight of 320.76 g/mol, and a purity exceeding 98% . It is used exclusively in research settings, particularly as a synthetic intermediate or pharmacological probe .

Properties

IUPAC Name

benzyl N-(4,4-difluoropiperidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2.ClH/c14-13(15)6-7-16-8-11(13)17-12(18)19-9-10-4-2-1-3-5-10;/h1-5,11,16H,6-9H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQVCTWOPGTSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-71-6
Record name Carbamic acid, N-(4,4-difluoro-3-piperidinyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride typically involves the reaction of 4,4-difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride 1823395-51-2 C₁₄H₁₉ClF₂N₂O₂ 320.76 >98% 4,4-difluoropiperidine + methylcarbamate
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.30 N/A Unsubstituted piperidine + 4-amino group
Benzyl-(4-methylpiperidin-4-yl)carbamate hydrochloride 676559-74-3 C₁₄H₂₁ClN₂O₂ 284.78 95% 4-methylpiperidine + carbamate
3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid tert-butyl ester N/A C₁₅H₂₇N₂O₂ 267.39 N/A Piperidine + cyclopropylaminomethyl moiety

Key Observations :

  • Benzyl 4-aminopiperidine-1-carboxylate lacks fluorine or methyl groups, resulting in a simpler structure and lower molecular weight (234.30 g/mol) .
  • Benzyl-(4-methylpiperidin-4-yl)carbamate hydrochloride (CAS: 676559-74-3) shows intermediate molecular weight (284.78 g/mol) and reduced purity (95%) compared to the difluoro-methylcarbamate derivative .

Stability and Handling

  • Safety: The toxicological profile of Benzyl 4-aminopiperidine-1-carboxylate remains uncharacterized, necessitating precautions such as eye flushing and medical consultation upon exposure . The difluoro-methylcarbamate derivative is explicitly labeled "For Research Use Only," prohibiting human or diagnostic applications .

Biological Activity

Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly for its antiviral properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H19ClF2N2O2
  • Molar Mass : 320.76 g/mol
  • CAS Number : 1951441-71-6

The compound features a benzyl group, a piperidine ring with two fluorine substituents at the 4-position, and a carbamate functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies .

This compound exhibits its biological effects primarily through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding or catalysis.
  • Viral Targeting : It acts as a capsid assembly modulator against viruses such as Hepatitis B virus (HBV). Research indicates that it misdirects capsid protein dimers to assemble empty capsids, inhibiting viral replication by preventing the synthesis of viral DNA in hepatocytes .

Antiviral Properties

The compound has shown promising results in various studies regarding its antiviral efficacy:

  • Hepatitis B Virus (HBV) : this compound has been noted for its ability to inhibit HBV replication effectively. The presence of fluorine atoms is believed to enhance binding affinity and selectivity for viral targets .

Enzyme Interaction Studies

Research has focused on the compound's binding affinity to various enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Benzyl (3-fluoropiperidin-3-yl)carbamatePiperidine ring with one fluorineModerate antiviral activityLess potent than difluorinated analogs
4-(Trifluoromethyl)piperidine carbamateTrifluoromethyl group instead of difluoroAntiviral propertiesIncreased lipophilicity affects absorption
Benzyl (4,4-dichloropiperidin-3-yl)carbamateChlorine atoms instead of fluorineVaries based on substitutionDifferent reactivity due to halogen type

The difluoro derivative exhibits enhanced stability and distinct interactions with molecular targets compared to its analogs .

Case Studies and Research Findings

  • Study on HBV Capsid Assembly : A significant study demonstrated that this compound effectively disrupts HBV capsid assembly in vitro. The results indicated a dose-dependent inhibition of viral replication in hepatocyte cell lines .
  • Enzyme Binding Affinity : Another research effort focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings highlighted a strong binding affinity that suggests potential therapeutic applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling reactions. Key steps include fluorination of the piperidine ring using agents like DAST (diethylaminosulfur trifluoride) and subsequent benzylation under basic conditions (e.g., triethylamine in dichloromethane) . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >95% purity .

Q. How does the fluorine substitution at the 4,4-positions of the piperidine ring influence the compound’s reactivity?

  • Methodological Answer : The difluoro group enhances electrophilicity at adjacent positions due to electron-withdrawing effects, facilitating nucleophilic attacks in downstream reactions. Comparative studies with non-fluorinated analogs show reduced steric hindrance and improved solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for coupling reactions in drug discovery .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a chiral building block for synthesizing fluorinated drug candidates, particularly protease inhibitors and GPCR modulators. The fluorine atoms improve metabolic stability and bioavailability, as demonstrated in pharmacokinetic studies using LC-MS/MS analysis of plasma stability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). A meta-analysis approach is recommended:

Normalize data using internal controls (e.g., IC50 values against reference compounds).

Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Cross-reference crystallographic data (e.g., SHELX-refined structures) to confirm target engagement .

Q. What experimental strategies are effective for analyzing the stereochemical impact of the 3-yl carbamate group?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
  • X-ray crystallography : Refine structures via SHELXL (SHELX suite) to determine absolute configuration and hydrogen-bonding patterns .
  • Molecular dynamics simulations : Compare docking scores (AutoDock Vina) of R/S isomers against target proteins to correlate stereochemistry with activity .

Q. Which analytical techniques are critical for characterizing batch-to-batch variability in this compound?

  • Methodological Answer :

  • 1H/19F NMR : Monitor fluorination efficiency (δ -120 to -140 ppm for CF2 groups) and carbamate integrity.
  • LC-HRMS : Detect trace impurities (e.g., de-fluorinated byproducts) with m/z accuracy <2 ppm.
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability, which impact storage conditions .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • pH stability profiling : Incubate in buffers (pH 1–10) and quantify degradation via UV-Vis spectroscopy (λ = 260 nm).
  • Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactor; analyze metabolites using UPLC-QTOF.
  • Formulation strategies : Encapsulate in PEGylated liposomes to enhance half-life, as validated in rodent pharmacokinetic models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride
Reactant of Route 2
Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride

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